alpha-((2-(Dimethylamino)ethoxy)methyl)-3-methylbenzenemethanol hydrochloride
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Overview
Description
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-methylbenzenemethanol hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, an ethoxy group, and a methylbenzenemethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-(Dimethylamino)ethoxy)methyl)-3-methylbenzenemethanol hydrochloride typically involves the reaction of dimethylamine with ethylene oxide to form 2-(2-(Dimethylamino)ethoxy)ethanol . This intermediate is then reacted with 3-methylbenzyl chloride under controlled conditions to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-methylbenzenemethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-methylbenzenemethanol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-3-methylbenzenemethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Shares the dimethylamino and ethoxy groups but lacks the methylbenzenemethanol moiety.
Methyldopa: Contains a similar alpha-methyl structure but differs in its overall composition and therapeutic use.
Uniqueness
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-methylbenzenemethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
131961-22-3 |
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Molecular Formula |
C13H22ClNO2 |
Molecular Weight |
259.77 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethoxy]-1-(3-methylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C13H21NO2.ClH/c1-11-5-4-6-12(9-11)13(15)10-16-8-7-14(2)3;/h4-6,9,13,15H,7-8,10H2,1-3H3;1H |
InChI Key |
QMRLBNRAHSIPMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(COCCN(C)C)O.Cl |
Origin of Product |
United States |
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